

7-Nitroquinazoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Nitroquinazoline

Cat. No.: B2879274

[Get Quote](#)

An In-depth Technical Guide to **7-Nitroquinazoline**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

7-Nitroquinazoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a pivotal intermediate, its strategic utility is derived from the quinazoline core, a privileged scaffold in numerous therapeutic agents, and the versatile nitro group at the 7-position, which serves as a chemical handle for extensive derivatization. This technical guide provides a comprehensive overview of the core chemical properties, structure, spectroscopic profile, and synthesis of **7-nitroquinazoline**. Furthermore, it delves into its reactivity and critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and characterization are provided to support researchers and drug development professionals in leveraging this valuable molecule.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.^[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating high-affinity interactions with biological targets. Consequently, quinazoline derivatives have been

successfully developed into approved drugs for various indications, including cancer, hypertension, and microbial infections.[2][3]

The introduction of a nitro group ($-\text{NO}_2$) onto this scaffold profoundly influences its electronic properties and chemical reactivity. Specifically, placing the nitro group at the 7-position creates a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group modifies the reactivity of the entire ring system and, most importantly, provides a latent amino group. Through a straightforward reduction, the 7-nitro moiety is converted to a 7-amino group, a key nucleophile used to build out complex molecular architectures and explore structure-activity relationships (SAR) in drug design.[4] This guide focuses specifically on **7-nitroquinazoline**, a foundational building block for the next generation of targeted therapies.

Physicochemical and Structural Properties

The fundamental identity of **7-nitroquinazoline** is established by its chemical formula, molecular weight, and unique structural identifiers. These properties are critical for its accurate handling, characterization, and use in quantitative experimental design.

Table 1: Physicochemical Properties of 7-Nitroquinazoline

Property	Value	Source
IUPAC Name	7-nitroquinazoline	PubChem[5]
CAS Number	7557-00-8	PubChem[5]
Molecular Formula	C ₈ H ₅ N ₃ O ₂	PubChem[5]
Molecular Weight	175.14 g/mol	PubChem[5]
Canonical SMILES	C1=CC2=CN=CN=C2C=C1-- INVALID-LINK--[O-]	PubChem[5]
InChI Key	GDYMWJSENQNTNU- UHFFFAOYSA-N	PubChem[5]
Hydrogen Bond Donors	0	PubChem[5]
Hydrogen Bond Acceptors	4	PubChem[5]
XLogP3	0.9	PubChem[5]

The structure of **7-nitroquinazoline** consists of a fused heterocycle where a pyrimidine ring is annulated to a benzene ring. The nitro group is substituted at position 7 of the benzene portion of the scaffold.

Figure 1: Chemical Structure of **7-Nitroquinazoline**.

Spectroscopic Profile

Structural elucidation and purity assessment of **7-nitroquinazoline** rely on a combination of spectroscopic techniques. While a complete, published dataset for the parent compound is sparse, the expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

Table 2: Predicted and Typical Spectroscopic Data for **7-Nitroquinazoline**

Technique	Feature	Expected Value/Observation	Rationale & Notes
¹ H NMR	δ (H2, H4)	~9.4 - 9.6 ppm	Protons on the pyrimidine ring are highly deshielded.
	δ (H5, H6, H8)	~8.0 - 9.0 ppm	Aromatic protons on the benzene ring. The strong electron-withdrawing NO ₂ group at C7 significantly deshields adjacent protons H6 and H8. H8 is often a doublet, H6 a doublet of doublets, and H5 a doublet.
¹³ C NMR	δ (C=N)	~150 - 165 ppm	Carbons in the pyrimidine ring (C2, C4).
	δ (C-NO ₂)	~145 - 150 ppm	Aromatic carbon directly attached to the nitro group (C7).
	δ (Aromatic C)	~120 - 140 ppm	Remaining aromatic carbons.
FTIR	N-O Stretch	1515-1560 cm ⁻¹ (asymmetric) 1345-1385 cm ⁻¹ (symmetric)	Strong, characteristic absorbances for an aromatic nitro group. [6]
	C=N Stretch	1610-1635 cm ⁻¹	Stretching vibration from the pyrimidine ring.[7]
	Ar C=C Stretch	1475-1580 cm ⁻¹	Multiple bands from the fused aromatic

system.^[7]

Ar C-H Bending	700-900 cm ⁻¹	Out-of-plane bending provides information on the substitution pattern.	
Mass Spec (EI)	[M] ⁺	m/z = 175	Molecular ion peak corresponding to the molecular weight. ^[5]
Fragments	m/z = 145, 129, 117	Loss of NO ([M-30]), loss of NO ₂ , ([M-46]), and subsequent fragmentation of the quinazoline ring.	

Synthesis and Reactivity

Plausible Synthesis Route

Direct electrophilic nitration of the parent quinazoline scaffold is synthetically challenging for achieving 7-substitution. Under strong acidic conditions (e.g., HNO₃/H₂SO₄), the pyrimidine nitrogens are protonated, strongly deactivating the entire heterocyclic system to further electrophilic attack. The substitution that does occur is directed to the 5- and 8-positions of the benzene ring.^[8]

Therefore, a more robust and regioselective strategy involves constructing the quinazoline ring from a pre-functionalized benzene precursor. The most common and effective approach starts with 2-amino-4-nitrobenzoic acid. This ensures the nitro group is correctly positioned prior to the cyclization step that forms the pyrimidine ring. The Niementowski quinazoline synthesis, or variations thereof, which involves condensation with formamide or formamidine, is the method of choice.

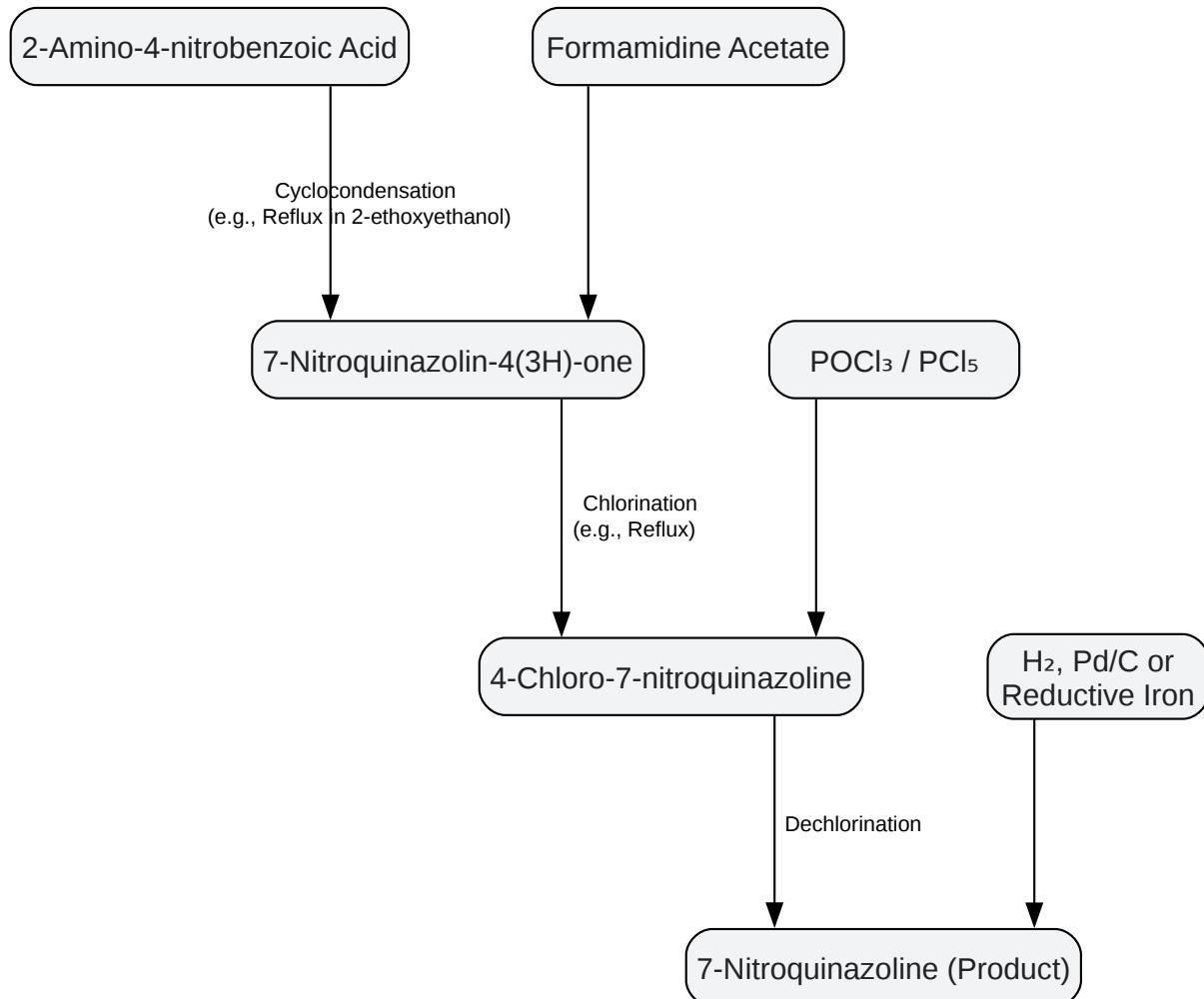

[Click to download full resolution via product page](#)

Figure 2: Plausible Synthetic Pathway for **7-Nitroquinazoline**.

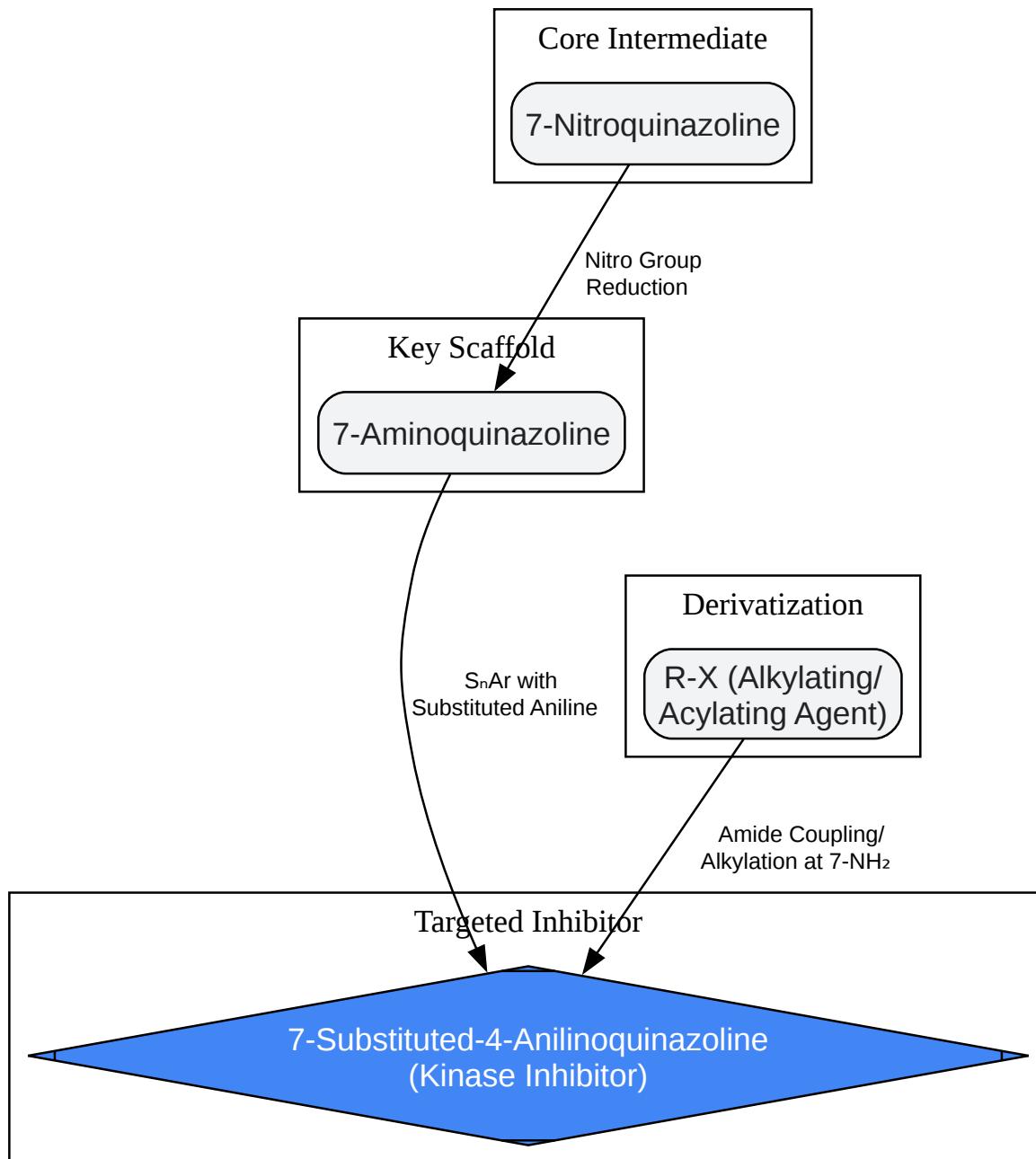
Causality of the Synthetic Design:

- Starting Material Selection: 2-amino-4-nitrobenzoic acid is chosen because the relative positions of the amine, carboxylic acid, and nitro group are ideal for the subsequent cyclization to yield a 7-substituted quinazoline.

- Cyclocondensation: Reacting the anthranilic acid derivative with formamidine acetate provides the necessary carbon and nitrogen atoms to form the pyrimidine ring, resulting in the more stable 7-nitroquinazolin-4(3H)-one intermediate.
- Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Conversion to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl_3) creates an excellent electrophilic site for subsequent nucleophilic aromatic substitution or, in this case, for removal.
- Reductive Dechlorination: The final step involves the removal of the chlorine atom at the 4-position. This can be achieved via catalytic hydrogenation (e.g., H_2 over Pd/C), which simultaneously reduces the chloro group, yielding the target **7-nitroquinazoline**.

Chemical Reactivity

The reactivity of **7-nitroquinazoline** is dominated by two key features: the electrophilic nature of the pyrimidine ring and the reducible nitro group on the benzene ring.


- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The pyrimidine ring is electron-deficient and susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, especially if a leaving group (like a halogen) is present.[9]
- Reduction of the Nitro Group: This is the most synthetically valuable reaction of **7-nitroquinazoline**. The nitro group can be cleanly reduced to a primary amine (7-aminoquinazoline) using various reagents, such as tin(II) chloride (SnCl_2), sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$). This transformation is the gateway to a vast library of derivatives, as the resulting aniline is a versatile nucleophile for amide bond formation, alkylations, and participation in cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Development

7-Nitroquinazoline is rarely a final drug product; its value lies in its role as a strategic intermediate. The 7-aminoquinazoline scaffold, readily accessed from it, is a key component in a multitude of potent and selective kinase inhibitors.

A Privileged Scaffold for Kinase Inhibitors

Many successful kinase inhibitors, including the EGFR inhibitors Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline core.[10][11] The quinazoline N1 atom acts as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's hinge region. The 7-position is a key vector for introducing solubilizing groups or moieties that can probe deeper into the binding pocket to enhance potency and selectivity.

[Click to download full resolution via product page](#)

Figure 3: Role of the 7-Aminoquinazoline Scaffold in Kinase Inhibitor Design.

The synthesis of Gefitinib analogues often involves a 6,7-disubstituted quinazoline core.^[4] The methodologies for installing substituents at the 7-position are directly applicable from the 7-nitro or 7-amino precursors, highlighting the compound's importance in building these complex therapeutic agents.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 7-Nitroquinazolin-4(3H)-one (Intermediate I1)

- Rationale: This protocol utilizes the Niementowski reaction to construct the quinazolinone ring from a pre-nitrated starting material, ensuring correct regiochemistry. 2-Ethoxyethanol is used as a high-boiling solvent to drive the condensation and dehydration.
- Materials:
 - 2-Amino-4-nitrobenzoic acid (1.0 eq)
 - Formamidine acetate (3.0 eq)
 - 2-Ethoxyethanol
- Procedure:
 - Combine 2-amino-4-nitrobenzoic acid and formamidine acetate in a round-bottom flask equipped with a reflux condenser.
 - Add 2-ethoxyethanol to create a slurry (approx. 5-10 mL per gram of benzoic acid).

- Heat the mixture to reflux (approx. 135 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
- After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.
- The product often precipitates upon cooling. If not, slowly add water to induce precipitation.
- Collect the solid product by vacuum filtration.
- Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual solvent and impurities.
- Dry the solid under vacuum to yield 7-nitroquinazolin-4(3H)-one as a solid, typically yellow or light brown.

- Validation: The product should be characterized by ^1H NMR and Mass Spectrometry to confirm the structure and purity before proceeding.

Spectroscopic Characterization Workflow

- Rationale: A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized **7-nitroquinazoline**.
- Workflow:
 - Purity Assessment (HPLC):
 - Dissolve a small sample in a suitable solvent (e.g., Acetonitrile/Water).
 - Inject onto a reverse-phase C18 column.
 - Run a gradient elution method and monitor with a UV detector (e.g., at 254 nm).
 - A pure sample should exhibit a single major peak. Purity is calculated by peak area integration.

- Mass Verification (MS):
 - Analyze the sample via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.
 - Look for the protonated molecular ion $[M+H]^+$ at $m/z = 176.14$.
 - If using Electron Ionization (EI), look for the molecular ion $[M]^+$ at $m/z = 175.14$ and characteristic fragments.[5]
- Structural Elucidation (NMR):
 - Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
 - Acquire a ¹H NMR spectrum. Verify the presence of signals in the aromatic region (~8.0–9.6 ppm) with the expected chemical shifts and coupling patterns (doublets, doublet of doublets) consistent with the 1,2,4-trisubstituted benzene ring and the pyrimidine protons.
 - Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
- Functional Group Identification (FTIR):
 - Prepare a sample (e.g., KBr pellet).
 - Acquire an IR spectrum and confirm the presence of strong N–O stretching bands (~1530 cm^{-1} and ~1350 cm^{-1}) characteristic of the nitro group and C=N/C=C bands for the aromatic system.[6][7]

Conclusion

7-Nitroquinazoline stands as a molecule of high strategic value for chemical and pharmaceutical research. Its true potential is realized not as an end product, but as a versatile and powerful building block. The ability to reliably place a nitro group at the 7-position—a key site for molecular elaboration—and subsequently convert it to an amine, provides a robust entry point into vast chemical space. Understanding its physicochemical properties, reactivity, and the logic behind its synthesis allows researchers to efficiently incorporate this scaffold into rational drug design campaigns, particularly for the development of next-generation kinase

inhibitors and other targeted therapeutics. The protocols and data presented herein serve as a foundational guide for scientists aiming to harness the full potential of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline, 8-nitro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib | MDPI [mdpi.com]
- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Nitroquinazoline | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. instanano.com [instanano.com]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. ukm.my [ukm.my]
- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Nitroquinazoline chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2879274#7-nitroquinazoline-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com